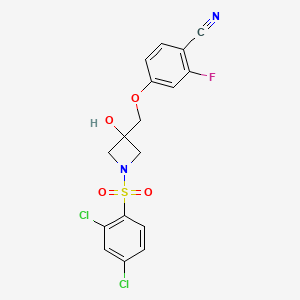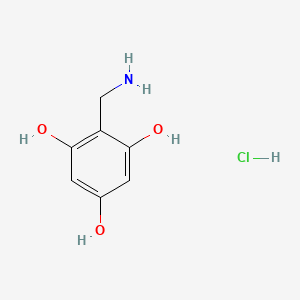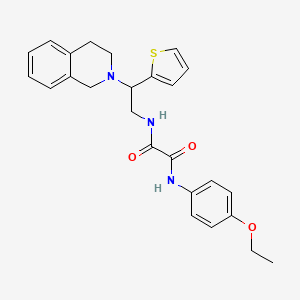
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic organic compound It's characterized by its unique structure, which combines elements from different chemical classes including isoquinoline, thiophene, and oxalamide moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide generally involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step typically involves the formation of the 3,4-dihydroisoquinoline unit through a Pictet-Spengler reaction. This involves condensing a β-phenylethylamine with an aldehyde under acidic conditions.
Synthesis of the Thiophene Derivative: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Coupling Reaction: The isoquinoline and thiophene derivatives are then coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Oxalamide Formation: The final step involves the formation of the oxalamide bond by reacting the intermediate with oxalyl chloride and 4-ethoxyaniline under controlled conditions to ensure the formation of the desired amide bond.
Industrial Production Methods: On an industrial scale, the production may involve more efficient and scalable techniques:
Flow Chemistry: This method allows for continuous production, which is more scalable and often safer for reactions involving hazardous intermediates.
Catalysis: The use of catalysts can help in reducing reaction times and improving yields.
化学反応の分析
Types of Reactions: The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo several types of chemical reactions:
Oxidation: The thiophene and isoquinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups in the compound can be selectively reduced to amino groups using reducing agents like sodium borohydride.
Substitution: The ethoxy group in the oxalamide can undergo nucleophilic substitution reactions, especially with strong nucleophiles like amines or thiols.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and hydrogen in the presence of a palladium catalyst.
Substitution: These reactions might require bases like sodium hydride or potassium tert-butoxide to facilitate the formation of nucleophiles.
Oxidation: Leads to the formation of sulfoxides or sulfonic acids depending on the severity of the conditions.
Reduction: Results in the formation of primary or secondary amines.
Substitution: Produces a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Ligand Design: Due to its unique structure, it can be used in the design of ligands for coordination chemistry.
Material Science: Its derivatives might find uses in the development of new materials with specific electronic or optical properties.
Drug Development: The bioactive moieties in the compound make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study the interaction of drugs with biological targets.
Catalysis: The compound and its derivatives might serve as catalysts or catalyst precursors in industrial processes.
Sensor Development: Its unique chemical properties can be exploited in the development of chemical sensors.
作用機序
The exact mechanism of action for this compound can vary depending on its application:
Molecular Targets:Enzymes: It may inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with specific receptors, altering their activity and thus affecting cellular signaling pathways.
Signal Transduction: By interacting with cell surface receptors, it can modulate intracellular signaling pathways.
Metabolic Pathways: It might influence metabolic pathways by inhibiting or enhancing the activity of key metabolic enzymes.
類似化合物との比較
When comparing this compound with others, its uniqueness can be highlighted:
Similar Compounds:N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-phenyl)oxalamide: A similar structure without the ethoxy group.
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide: Incorporates a furan ring instead of thiophene.
The incorporation of both 3,4-dihydroisoquinoline and thiophene moieties in its structure.
The presence of the ethoxy group, which can influence its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, making it a versatile molecule for various applications in scientific research and industry.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-2-31-21-11-9-20(10-12-21)27-25(30)24(29)26-16-22(23-8-5-15-32-23)28-14-13-18-6-3-4-7-19(18)17-28/h3-12,15,22H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOWHXSYOXMGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
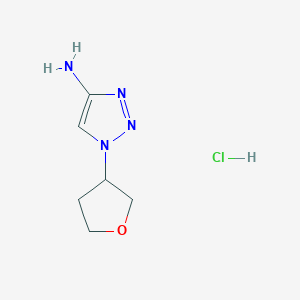

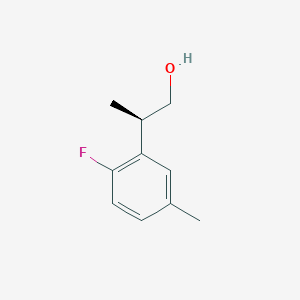
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)
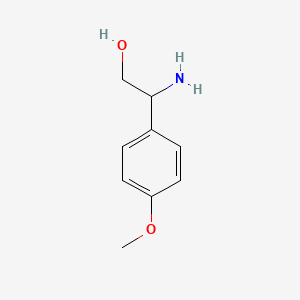
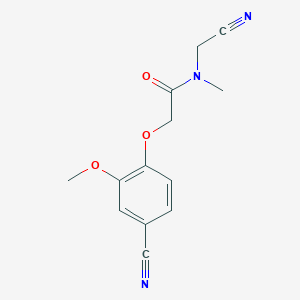
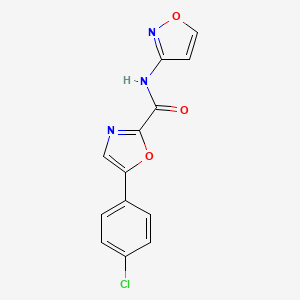
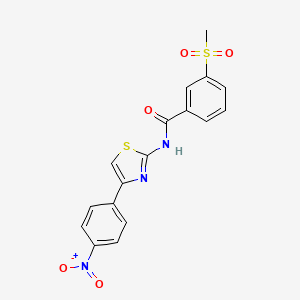
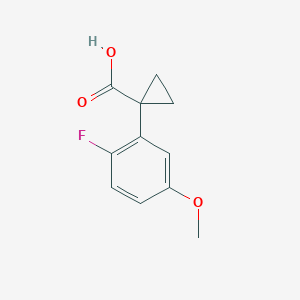
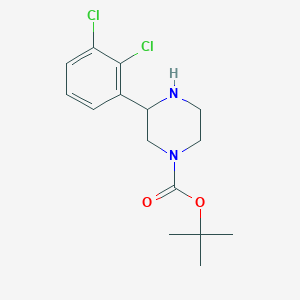
![N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide](/img/structure/B2441989.png)
